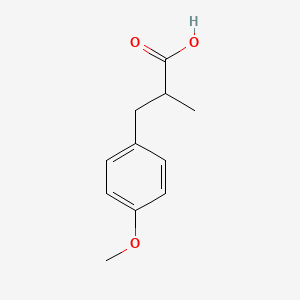
3-(4-Methoxyphenyl)-2-methylpropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Methoxyphenyl)-2-methylpropanoic acid is a chemical compound . It is also known as 4-Methoxyhydrocinnamic acid .
Chemical Reactions Analysis
Carboxylic acids like 3-(4-Methoxyphenyl)-2-methylpropanoic acid can react with all bases, both organic and inorganic. Their reactions with bases, called “neutralizations”, are accompanied by the evolution of substantial amounts of heat. Neutralization between an acid and a base produces water plus a salt .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(4-Methoxyphenyl)-2-methylpropanoic acid include a melting point of 98-100 °C (lit.) . It appears as white to light beige crystalline powder .科学的研究の応用
Pharmacology: Anticonvulsant and Sedative Agent Development
3-(4-Methoxyphenyl)-2-methylpropanoic acid has been explored for its potential in pharmacology, particularly in the development of anticonvulsant and sedative agents. Research indicates that derivatives of this compound exhibit significant activity in primary evaluation tests for anticonvulsant properties . These findings suggest that the compound could serve as a lead for further investigation and development of new medications for treating neurological disorders such as epilepsy.
Material Science: Synthesis of Advanced Materials
In material science, this compound is utilized in the synthesis of substances that require precise chemical properties. Its stability and reactivity make it suitable for creating polymers and other advanced materials with specific characteristics for industrial applications .
Biochemistry: Enzyme Reaction Studies
The compound plays a role in biochemistry, particularly in enzyme reaction studies. It serves as a substrate for certain enzymatic reactions, helping to understand the mechanisms of action and the production of optically active intermediates for pharmaceutical applications .
Agricultural Research: Crop Protection and Growth Regulation
While direct references to the use of 3-(4-Methoxyphenyl)-2-methylpropanoic acid in agricultural research are limited, related compounds have been studied for their potential in crop protection and growth regulation. The insights from these studies could be extrapolated to understand the possible applications of 3-(4-Methoxyphenyl)-2-methylpropanoic acid in agriculture .
Environmental Studies: Degradation of Pollutants
Environmental studies have investigated the use of related methoxyphenyl compounds in the degradation of pollutants. These studies are crucial for developing methods to reduce environmental toxicity and promote sustainability .
Food Industry: Flavor and Fragrance Enhancement
In the food industry, 3-(4-Methoxyphenyl)-2-methylpropanoic acid could potentially be used to enhance flavors and fragrances. The compound’s chemical structure suggests that it could impart desirable aromatic qualities to food products, although specific studies on this application are not readily available .
Safety and Hazards
3-(4-Methoxyphenyl)-2-methylpropanoic acid may cause skin irritation, serious eye irritation, and respiratory irritation. It is toxic to aquatic life and may cause long-lasting harmful effects to aquatic life .
Relevant Papers The relevant papers on 3-(4-Methoxyphenyl)-2-methylpropanoic acid include studies on its pharmacokinetic profiles and its availability from various chemical suppliers .
特性
IUPAC Name |
3-(4-methoxyphenyl)-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-8(11(12)13)7-9-3-5-10(14-2)6-4-9/h3-6,8H,7H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLBZKSGFGIEZGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


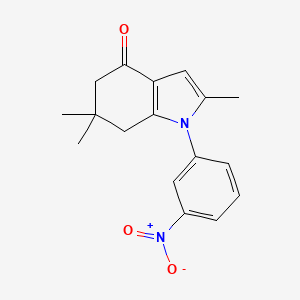
![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methyl-3-nitrobenzamide](/img/structure/B2922179.png)
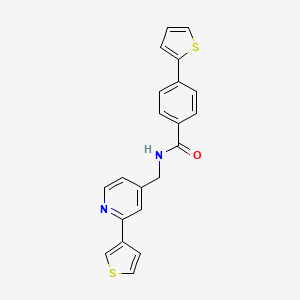
![N-(4-chlorophenyl)-2-[6-fluoro-3-(4-fluorobenzoyl)-4-oxoquinolin-1-yl]acetamide](/img/structure/B2922181.png)
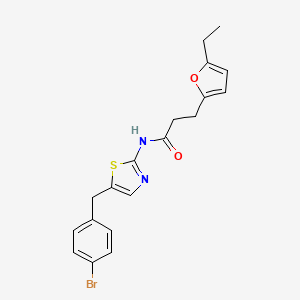
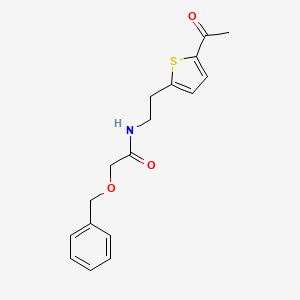


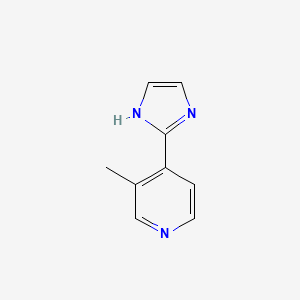
![6-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2922192.png)
![(E)-N-((3-(4-chlorophenyl)imidazo[1,5-a]pyridin-1-yl)methylene)-4-methylpiperazin-1-amine](/img/structure/B2922193.png)

